molecular formula C14H12O5 B11791238 Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate CAS No. 1399662-48-6

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate

Cat. No.: B11791238
CAS No.: 1399662-48-6
M. Wt: 260.24 g/mol
InChI Key: LSOQJBSOMNMFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methoxybenzoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl furan-2-carboxylate. This intermediate can then undergo Friedel-Crafts acylation with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the methoxybenzoyl group can form hydrogen bonds with active site residues, enhancing binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Methyl 5-(2-chlorobenzoyl)furan-2-carboxylate
  • Methyl 5-(2-hydroxybenzoyl)furan-2-carboxylate

Uniqueness

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is unique due to the presence of the methoxy group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .

Properties

CAS No.

1399662-48-6

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(2-methoxybenzoyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-10-6-4-3-5-9(10)13(15)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

LSOQJBSOMNMFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.